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molecular formula C10H19BrOS B8777168 1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide CAS No. 303177-16-4

1-(3,3-Dimethyl-2-oxobutyl)thiolan-1-ium bromide

Cat. No. B8777168
M. Wt: 267.23 g/mol
InChI Key: LBEZTPIDVREMPI-UHFFFAOYSA-M
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Patent
US06602647B2

Procedure details

In a 300 ml three-necked flask, 2 g of tetrahydroxythiophene was dissolved in 20 ml of acetone. To the solution, 4.87 g of 1-bromo-3,3-dimethy 2-butanone was added dropwise while stirring. After leaving for 24 hours, the deposited white crystal was collected by filtration. The white crystal was ground to a powder, which was washed with ether. The powder was dried by a vacuum drier at 30° C. for six hours to obtain 5.15 g of 2-oxo-3,3-dimethylbutyl-thiacyclopentanium bromide (yield: 75.0%).
Quantity
4.87 g
Type
reactant
Reaction Step One
Name
tetrahydroxythiophene
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3](=[O:8])[C:4]([CH3:7])([CH3:6])[CH3:5].O[C:10]1[S:14][C:13](O)=[C:12](O)[C:11]=1O>CC(C)=O>[Br-:1].[O:8]=[C:3]([C:4]([CH3:7])([CH3:6])[CH3:5])[CH2:2][S+:14]1[CH2:10][CH2:11][CH2:12][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Quantity
4.87 g
Type
reactant
Smiles
BrCC(C(C)(C)C)=O
Step Two
Name
tetrahydroxythiophene
Quantity
2 g
Type
reactant
Smiles
OC1=C(C(=C(S1)O)O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After leaving for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the deposited white crystal was collected by filtration
WASH
Type
WASH
Details
was washed with ether
CUSTOM
Type
CUSTOM
Details
The powder was dried by a vacuum drier at 30° C. for six hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
[Br-].O=C(C[S+]1CCCC1)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.15 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 142.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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